molecular formula C20H25N3O5 B4089305 1-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-5-oxo-N-prop-2-enylpyrrolidine-3-carboxamide

1-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-5-oxo-N-prop-2-enylpyrrolidine-3-carboxamide

Cat. No.: B4089305
M. Wt: 387.4 g/mol
InChI Key: WKSJUQFEYJWIFR-UHFFFAOYSA-N
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Description

1-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-5-oxo-N-prop-2-enylpyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a morpholine ring, a phenyl group, and a pyrrolidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-5-oxo-N-prop-2-enylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the morpholine derivative: This step involves the reaction of morpholine with an appropriate acylating agent to form the 2-oxoethoxy derivative.

    Coupling with phenyl group: The morpholine derivative is then coupled with a phenyl group through a nucleophilic substitution reaction.

    Formation of the pyrrolidine ring: The intermediate product is then subjected to cyclization to form the pyrrolidine ring.

    Introduction of the carboxamide group: Finally, the carboxamide group is introduced through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimization of reaction conditions such as temperature and pressure, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-5-oxo-N-prop-2-enylpyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The phenyl and morpholine groups can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions can be carried out using reagents such as halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

1-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-5-oxo-N-prop-2-enylpyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-5-oxo-N-prop-2-enylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The morpholine ring and phenyl group may interact with enzymes or receptors, leading to modulation of their activity. The pyrrolidine ring can also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-5-oxo-N-prop-2-enylpyrrolidine-3-carboxamide can be compared with similar compounds such as:

    1-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]ethanone: This compound shares the morpholine and phenyl groups but lacks the pyrrolidine ring and carboxamide group.

    4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine: This compound contains a morpholine ring and a phenyl group but has different substituents.

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

1-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-5-oxo-N-prop-2-enylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c1-2-7-21-20(26)15-12-18(24)23(13-15)16-3-5-17(6-4-16)28-14-19(25)22-8-10-27-11-9-22/h2-6,15H,1,7-14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSJUQFEYJWIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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